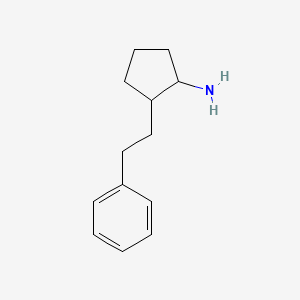

2-(2-Phenylethyl)cyclopentan-1-amine

Description

Contextual Significance within Organic and Medicinal Chemistry

The phenylethylamine scaffold is a privileged motif in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. nih.govresearchgate.net Its presence in endogenous compounds like dopamine (B1211576) and norepinephrine (B1679862) underscores its fundamental role in physiological processes. nih.gov The incorporation of this scaffold into synthetic molecules has led to the development of therapeutics targeting a wide range of conditions. researchgate.net

The cyclopentane (B165970) ring, on the other hand, offers a three-dimensional scaffold that can be strategically employed in drug design to enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. The use of carbocyclic rings like cyclopentane is a recognized strategy to introduce conformational rigidity and explore chemical space beyond traditional aromatic systems. mdpi.com The combination of these two key structural features in 2-(2-phenylethyl)cyclopentan-1-amine suggests a molecule with the potential to interact with biological targets in novel ways, offering opportunities for the development of new therapeutic agents.

Historical Perspectives on Cyclopentane-Based Amine Scaffolds in Chemical Research

The journey of cyclic amines in chemical research has been one of continuous evolution. While early research in the 20th century laid the groundwork for understanding the synthesis and reactivity of amines, the systematic exploration of cyclopentane-based amine scaffolds in medicinal chemistry is a more recent development. Initially, much of the focus was on simpler acyclic and aromatic amines.

Current Research Gaps and Future Directions for this compound Investigations

Despite the individual significance of its constituent parts, dedicated research on this compound is notably absent from the current scientific literature. This represents a significant research gap and, concurrently, a promising opportunity for investigation.

Future research should initially focus on the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. This would enable a systematic exploration of its physicochemical properties and biological activities. Key areas for investigation would include its potential as a modulator of neurotransmitter systems, given the phenylethylamine moiety, and its application as a scaffold in the design of novel enzyme inhibitors or receptor ligands.

Furthermore, the exploration of structure-activity relationships (SAR) by modifying both the phenylethyl and cyclopentyl portions of the molecule could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets. Computational modeling and in vitro screening assays would be invaluable tools in guiding these synthetic efforts and uncovering the therapeutic potential of this largely unexplored chemical entity. The synthesis and evaluation of related 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have already shown potential in identifying anticancer and antioxidant agents, suggesting that the core cyclopentanamine structure is a valuable starting point for drug discovery. mdpi.com

Interactive Data Tables

To provide a clearer understanding of the properties of related compounds, the following interactive tables summarize key data for representative phenylethylamine and cyclopentanamine derivatives.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Phenethylamine (B48288) | C₈H₁₁N | 121.18 | 1.41 |

| N-(2-phenylethyl)cyclopentanamine | C₁₃H₁₉N | 189.30 | 3.05 |

| 2-(2-Pentylsulfanylethyl)cyclopentan-1-amine | C₁₂H₂₅NS | 215.40 | 3.3 |

Note: LogP values are estimates and can vary based on the calculation method.

Table 2: Biological Activities of Related Compound Classes

| Compound Class | Representative Compound(s) | Biological Target(s) | Therapeutic Area(s) of Interest |

| Phenethylamines | Dopamine, Norepinephrine | Adrenergic receptors, Dopamine receptors | Neurology, Psychiatry, Cardiology |

| Cyclopentanamine Derivatives | 3,3-diphenyl-N-methyl-cyclopentanamine | Various enzymes and receptors | Neurology, Inflammatory diseases |

| 2-(2-Phenylethyl)chromones | Not Applicable | Various | Anti-diabetic, Anti-cancer, Anti-inflammatory |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXFUYTXTVDHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Stereochemical Analysis

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a detailed view of the molecular framework, confirming connectivity and offering insights into the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of 2-(2-Phenylethyl)cyclopentan-1-amine. The molecule exists as two diastereomeric pairs: cis and trans. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for their differentiation.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclopentane (B165970) ring, particularly H1 and H2, are diagnostic. The relative stereochemistry can be unequivocally assigned using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov For the cis isomer, a NOE correlation would be expected between the proton at C1 and the protons at C2, indicating their proximity on the same face of the ring. Conversely, the trans isomer would show no such correlation. The coupling constants (³J) between H1 and H2 can also differ, often being smaller in the cis configuration than in the trans.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Subtle differences in the chemical shifts of the cyclopentane ring carbons are expected between the diastereomers due to changes in steric interactions.

| Proton Assignment | Predicted δ for cis-Isomer (ppm) | Predicted δ for trans-Isomer (ppm) | Key Differentiating Feature |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.15 - 7.30 | 7.15 - 7.30 | No significant difference |

| H1 (CH-NH₂) | ~3.1 - 3.3 | ~2.9 - 3.1 | Downfield shift in cis due to steric effects |

| H2 (CH-CH₂Ph) | ~1.9 - 2.1 | ~1.7 - 1.9 | Different coupling patterns and shifts |

| Phenylethyl (CH₂) | 2.6 - 2.8 and 1.7 - 1.9 | 2.6 - 2.8 and 1.7 - 1.9 | May show subtle differences |

| Cyclopentyl (CH₂) | 1.4 - 1.8 | 1.4 - 1.8 | Complex overlapping multiplets |

Advanced Mass Spectrometry for Isomeric Differentiation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₃H₁₉N. While standard electron ionization (EI) mass spectrometry may not easily distinguish between diastereomers, advanced techniques can provide structural insights. nih.gov

The fragmentation pattern is key. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. youtube.com Another prominent fragmentation would be the cleavage of the C-C bond between the cyclopentyl ring and the phenylethyl side chain, potentially leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Tandem mass spectrometry (MS/MS) can be employed to differentiate isomers. nih.gov By selecting the molecular ion (m/z 189) and subjecting it to collision-induced dissociation (CID), subtle differences in the fragment ion abundances may be observed between the cis and trans isomers due to their different steric energies and fragmentation pathways. Ion mobility spectrometry-mass spectrometry (IMS-MS) is another powerful technique that separates ions based on their size and shape (collisional cross-section), which can often resolve diastereomers prior to mass analysis. nih.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 174 | [M - NH₂ + H]⁺ | Loss of amino group |

| 98 | [C₅H₈-CH-NH₂]⁺ | Cleavage of phenylethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) cleavage |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Fingerprinting

Vibrational and electronic spectroscopy provide a characteristic "fingerprint" of the molecule, confirming the presence of specific functional groups.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. mdpi.com The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), aliphatic C-H stretching (2850-3000 cm⁻¹), aromatic C-H stretching (~3030 cm⁻¹), and aromatic C=C ring stretching (1450-1600 cm⁻¹). chemicalbook.com Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar phenyl ring. americanpharmaceuticalreview.comresearchgate.net While the spectra of the cis and trans isomers would be very similar, minor differences in the fingerprint region (< 1500 cm⁻¹) may exist due to the different symmetry and steric environments of the molecules. americanpharmaceuticalreview.com

UV-Vis Spectroscopy: The electronic spectrum is dominated by the phenylethyl chromophore. The phenyl ring gives rise to characteristic π → π* transitions, typically showing a strong absorption band (the E2-band) around 210 nm and a weaker, fine-structured band (the B-band) around 260 nm. The amine group itself does not absorb significantly in this region. This technique is useful for confirming the presence of the aromatic ring but is generally not used for differentiating between stereoisomers.

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3300 - 3500 | N-H stretch (primary amine) |

| IR / Raman | 2850 - 3000 | Aliphatic C-H stretch |

| IR / Raman | ~3030 | Aromatic C-H stretch |

| IR / Raman | 1450 - 1600 | Aromatic C=C ring stretch |

| Raman | ~1000 | Aromatic ring breathing mode (strong) |

| UV-Vis | ~260 nm | π → π* transition (Benzene B-band) |

Principles of Chirality and Diastereomerism in the Cyclopentane Amine System

This compound possesses two stereogenic centers at positions C1 and C2 of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

The (1R, 2S) and (1S, 2R) isomers have the substituents on the same side of the ring and constitute the cis diastereomer. These two isomers are enantiomers of each other.

The (1R, 2R) and (1S, 2S) isomers have the substituents on opposite sides of the ring and constitute the trans diastereomer. These two isomers are also enantiomers of each other.

The cis pair and the trans pair are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with different physical and chemical properties.

Absolute Stereochemical Configuration Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemical configuration of a chiral molecule. springernature.comresearchgate.net To apply this method, a single enantiomer of either the cis or trans diastereomer must be isolated and crystallized, often as a salt with a chiral counter-ion of known absolute configuration (e.g., tartaric acid).

The diffraction pattern produced by the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule. thieme-connect.de This directly establishes the relative configuration (cis or trans) and, through analysis of anomalous dispersion effects, the absolute configuration (R/S at each stereocenter). researchgate.net Once the absolute configuration of one enantiomer is determined, the configuration of its mirror image is known by definition.

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.3 Å, β = 95.5° |

| Resolution | 0.75 Å |

| Flack parameter | ~0.0(1) |

| Final Assignment | (1R, 2R) |

Chiroptical Methods for Enantiomeric Excess and Optical Rotation Studies

Chiroptical methods are essential for analyzing chiral substances, particularly for determining enantiomeric purity and confirming stereochemical assignments.

Optical Rotation: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. nih.gov The specific rotation, [α]D, is a characteristic physical property for each enantiomer at a given wavelength, temperature, and concentration. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. Diastereomers will have different, unrelated specific rotation values. mdpi.com A racemic mixture (a 50:50 mix of enantiomers) will exhibit no net optical rotation. Measurement of the optical rotation allows for the calculation of enantiomeric excess (ee), which is a measure of the purity of a chiral sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light. nih.gov Enantiomers produce mirror-image CD spectra, providing a distinct spectroscopic signature for each. nih.gov CD spectroscopy is highly sensitive to the stereochemical environment and can be used to assign absolute configuration by comparing experimental spectra to those predicted by quantum-chemical calculations or to the spectra of structurally related compounds with known configurations.

| Stereoisomer | Absolute Configuration | Predicted Specific Rotation [α]D | Relationship |

|---|---|---|---|

| trans-1 | (1R, 2R) | +X° | Enantiomer of trans-2 |

| trans-2 | (1S, 2S) | -X° | Enantiomer of trans-1 |

| cis-1 | (1R, 2S) | +Y° | Enantiomer of cis-2 |

| cis-2 | (1S, 2R) | -Y° | Enantiomer of cis-1 |

Note: X and Y are unrelated values. The cis and trans isomers are diastereomers and will have different magnitudes of rotation.

Conformational Dynamics and Energy Landscapes

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure. The molecule's conformational flexibility, governed by the puckering of the cyclopentane ring and various intramolecular interactions, defines its energy landscape. This landscape consists of multiple energy minima, corresponding to stable conformers, and the transition states that separate them. Understanding these dynamics is crucial for a complete stereochemical analysis.

The cyclopentane ring is not planar. A hypothetical planar conformation is destabilized by significant torsional strain arising from the eclipsing of C-H bonds on adjacent carbon atoms. rsc.org To alleviate this strain, the ring puckers into non-planar conformations. semanticscholar.org The two most recognized and low-energy conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry). nih.govrsc.org

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope flap. In the half-chair conformation, three atoms are coplanar, with one atom puckered above the plane and another below it. rsc.org For unsubstituted cyclopentane, the energy difference between these two forms is minimal, estimated to be less than 0.5 kcal/mol, with the envelope form being slightly lower in energy. researchgate.net These conformations can interconvert rapidly through a low-energy process known as pseudorotation, where the "pucker" effectively rotates around the ring without passing through the high-energy planar state. nih.govarxiv.org

The introduction of substituents, such as the amine and phenylethyl groups in this compound, significantly alters the energy landscape. The substituents disrupt the energetic equivalence of the various puckered forms, leading to distinct preferred conformations that minimize steric strain. To reduce steric hindrance, bulky substituents preferentially occupy pseudo-equatorial positions on the ring rather than the more sterically crowded pseudo-axial positions.

The relative orientation of the two substituents (cis or trans) is a critical determinant of conformational preference.

Trans-isomer: The more stable diastereomer, where both the amino group and the phenylethyl group can simultaneously occupy pseudo-equatorial positions in a low-energy half-chair or envelope conformation. This arrangement minimizes unfavorable steric interactions.

Cis-isomer: This diastereomer experiences greater steric strain, as one substituent is forced to occupy a less favorable pseudo-axial position while the other is pseudo-equatorial.

The following table summarizes the key energetic considerations for cyclopentane ring conformations.

| Conformation | Dihedral Angles | Relative Energy (Unsubstituted) | Key Characteristics |

| Planar | Eclipsed (0°) | High (~5-10 kcal/mol) | Maximized torsional and angle strain; serves as a barrier to inversion, not a stable conformer. rsc.org |

| Envelope | Partially staggered | Low (~0 kcal/mol) | Four coplanar carbons, one out of plane. Relieves most torsional strain. nih.gov |

| Half-Chair (Twist) | Partially staggered | Very Low (~0.5 kcal/mol) | Three coplanar carbons, two out of plane on opposite sides. Also effectively relieves torsional strain. researchgate.net |

Steric Hindrance: This repulsive interaction is a primary determinant of conformation. The bulky phenylethyl group and the amine group create steric strain when they are brought into close proximity with each other or with the hydrogen atoms on the cyclopentane ring. As noted, this effect drives the substituents towards pseudo-equatorial positions and renders the trans isomer energetically more favorable than the cis isomer.

Van der Waals Forces: These include attractive London dispersion forces and short-range repulsive forces. The attractive forces contribute to the stability of folded conformations where the phenylethyl group and the cyclopentylamine (B150401) moiety are in proximity.

Cation-π Interaction: This is a powerful non-covalent force that can significantly influence the conformation, particularly in a physiological or protonated state where the amine group exists as an ammonium (B1175870) cation (-NH3+). rsc.org The interaction occurs between the positive charge of the ammonium group and the electron-rich π-system of the phenyl ring. semanticscholar.orgnih.gov This attraction favors a "folded" or "gauche" conformation of the ethyl bridge, bringing the phenyl ring in close proximity to the ammonium group. rsc.org The strength of this interaction is comparable to that of a hydrogen bond and is highly dependent on the distance and geometry between the cation and the aromatic ring. nih.gov

The interplay between the stabilizing cation-π interaction and destabilizing steric repulsion leads to a complex conformational equilibrium. The molecule may exist as a mixture of conformers, including:

An extended conformer , where the phenylethyl chain is directed away from the cyclopentane ring to minimize steric clash.

A folded conformer , stabilized by the intramolecular cation-π interaction, where the phenyl ring is positioned over the cyclopentylamine portion of the molecule.

The relative populations of these conformers would be determined by their respective free energies. Computational studies on related protonated phenylethylamine derivatives confirm that intramolecular cation-π interactions heavily influence their molecular geometries. rsc.org

The following table details the key intramolecular interactions and their conformational consequences.

| Interaction Type | Nature | Groups Involved | Likely Conformational Influence |

| Steric Hindrance | Repulsive (Pauli Exclusion) | Phenylethyl group, Amine group, Ring Hydrogens | Favors pseudo-equatorial substituent positions; favors trans over cis isomerism; favors extended conformers. |

| Cation-π Interaction | Attractive (Electrostatic) | Ammonium group (-NH3+) and Phenyl Ring | Strongly favors folded conformers where the phenyl ring and ammonium group are in close proximity (≤ 6 Å). rsc.orgnih.gov |

| Van der Waals Forces | Attractive (Dispersion) | All non-bonded atoms | Contributes to the overall stability of compact, folded structures. |

Strategic Synthetic Methodologies and Chemical Derivatization

Enantioselective Synthesis of 2-(2-Phenylethyl)cyclopentan-1-amine

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this involves strategies that can selectively form one of the four possible stereoisomers.

Asymmetric Catalysis (e.g., Chiral Metal Catalysis, Organocatalysis)

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A plausible route to this compound via asymmetric catalysis involves the hydrogenation of a prochiral enamine or imine precursor. researchgate.netdoaj.org This precursor can be synthesized from 2-(2-phenylethyl)cyclopentan-1-one (B1278228).

The transition metal-catalyzed asymmetric hydrogenation of enamines and imines is a well-established and powerful tool for creating chiral amines. nih.govacs.org Chiral complexes of metals like rhodium, iridium, and palladium, featuring chiral phosphine (B1218219) ligands (e.g., BINAP, SEGPHOS, TunePhos), can facilitate the addition of hydrogen across the C=N double bond with high enantioselectivity. dicp.ac.cn For instance, an enamine derived from 2-(2-phenylethyl)cyclopentan-1-one and a secondary amine could be hydrogenated to yield the target tertiary amine, which could then be converted to the primary amine. More directly, asymmetric reductive amination of the ketone with ammonia (B1221849) or a protected ammonia equivalent using a chiral catalyst would yield the desired primary amine.

Organocatalysis, using small chiral organic molecules as catalysts, also presents a viable pathway. Chiral phosphoric acids or proline derivatives can activate imines for enantioselective reduction or other nucleophilic additions, offering a metal-free alternative for the synthesis of chiral amines. nih.gov

Table 1: Representative Asymmetric Hydrogenation Conditions for a Prochiral Imine Precursor

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (bar) | Solvent | Temp (°C) | Proposed Yield (%) | Proposed ee (%) |

|---|---|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R)-BINAP | 20 | Toluene | 25 | 95 | 92 |

| [Ir(COD)Cl]₂ | (S)-SEGPHOS | 50 | CH₂Cl₂ | 30 | 92 | 96 |

| Pd(OAc)₂ | (R)-C4-TunePhos | 40 | Methanol | 40 | 90 | 88 |

Chiral Auxiliary-Mediated Transformations

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be appended to a cyclopentane (B165970) scaffold. For example, a chiral auxiliary like pseudoephedrine could be used to form a chiral amide from a cyclopentanecarboxylic acid derivative. wikipedia.org The phenylethyl group could then be introduced, with the auxiliary directing its approach. Alternatively, an achiral cyclopentanone (B42830) could be converted into a chiral enamine or imine using a chiral amine auxiliary (e.g., (R)- or (S)-1-phenylethylamine). Diastereoselective alkylation of this enamine with a phenylethyl halide, followed by hydrolysis and reductive amination, would yield the target compound. Evans oxazolidinone auxiliaries attached to a cyclopentenyl carboxylic acid could also be used to direct conjugate addition of a phenylethyl group. acs.orgnih.gov

Table 2: Examples of Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Type of Transformation | Key Feature |

|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation/Conjugate Addition | Forms a chiral enolate with a strong facial bias. |

| Pseudoephedrine | Asymmetric Alkylation | The enolate formed is shielded on one face by the auxiliary's structure. wikipedia.org |

| (S)-1-Phenylethylamine (α-PEA) | Forms Chiral Imine | Directs nucleophilic addition to one face of the C=N bond. |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation | Creates a chiral aza-enolate for highly diastereoselective alkylation. |

Biocatalytic Approaches for Stereoselective Formation

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines. rsc.org Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly effective for asymmetric reductive amination of ketones. researchgate.net

The synthesis of this compound could be achieved by the direct reductive amination of 2-(2-phenylethyl)cyclopentan-1-one. An AmDH, in the presence of ammonia and a cofactor like NADH or NADPH, can convert the ketone directly into the corresponding chiral primary amine with high enantiomeric excess. rsc.org Similarly, a transaminase could be employed, using an amine donor like isopropylamine (B41738) or alanine, to convert the ketone into the desired amine. The choice of the (R)- or (S)-selective enzyme dictates which enantiomer of the product is formed. frontiersin.org

Table 3: Potential Biocatalytic Routes to this compound

| Enzyme Type | Co-substrate/Amine Donor | Key Advantage | Proposed Conversion (%) | Proposed ee (%) |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Ammonia, NADH/NADPH | High atom economy, direct conversion to primary amine. | >95 | >99 |

| Transaminase (TA) | Isopropylamine | Excellent stereoselectivity, wide range of available enzymes. | >90 | >99 |

| Reductive Aminase (RedAm) | Various primary/secondary amines | Can be used to synthesize secondary and tertiary amines directly. | >95 | >98 |

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis focuses on controlling the relative configuration (cis or trans) between the two stereocenters of the target molecule.

Substrate-Controlled Diastereoselection

In substrate-controlled synthesis, an existing stereocenter in the starting material directs the formation of a new stereocenter. nih.gov To synthesize a specific diastereomer of this compound, one could start with an enantiomerically pure cyclopentane derivative.

For example, the reduction of an enantiopure 2-(2-phenylethyl)cyclopentan-1-one would lead to the corresponding alcohol. The existing bulky phenylethyl group would sterically hinder one face of the carbonyl, directing the hydride attack from the less hindered face, leading to a predominance of one diastereomer of the resulting alcohol. This alcohol could then be converted to the amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source, often with inversion of configuration. This strategy allows for the synthesis of highly functionalized cyclopentanes with excellent diastereoselectivity. nih.gov

Table 4: Hypothetical Diastereoselective Reduction of (R)-2-(2-Phenylethyl)cyclopentan-1-one

| Reducing Agent | Rationale | Proposed Diastereomeric Ratio (trans:cis) |

|---|---|---|

| NaBH₄ | Small, less selective hydride donor | 70:30 |

| L-Selectride® | Bulky hydride donor, attacks from the less hindered face | >95:5 |

| K-Selectride® | Very bulky hydride donor, high facial selectivity | >98:2 |

Chromatographic Resolution of Diastereomers (e.g., HPLC, SFC)

When a synthesis produces a mixture of diastereomers (cis and trans isomers), they can be separated using chromatographic techniques due to their different physical properties. hplc.eu High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for this purpose.

The separation relies on the differential interaction of the diastereomers with a stationary phase. For compounds like this compound, normal-phase chromatography on a silica (B1680970) gel or polar-modified column often provides good separation. Reversed-phase HPLC (e.g., with a C18 column) can also be effective. hplc.eu

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative separations in the pharmaceutical industry due to its speed, lower solvent consumption, and "green" credentials. americanpharmaceuticalreview.comnih.gov SFC typically uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol, and can achieve excellent resolution of diastereomers on both chiral and achiral stationary phases. chromatographyonline.comchromatographyonline.com

Table 5: Comparison of Chromatographic Techniques for Diastereomer Separation

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| HPLC | Silica, Cyano, Diol | Hexane/Isopropanol | Well-established, versatile. | Higher solvent consumption, longer run times. |

| HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water/Buffers | Broad applicability. | May require derivatization for polar amines. |

| SFC | Silica, Diol, Pyridyl | CO₂/Methanol | Fast, reduced solvent waste, high efficiency. americanpharmaceuticalreview.com | Requires specialized equipment, limited compound solubility. nih.gov |

Conventional Synthetic Pathways to Racemic this compound

The construction of racemic this compound can be approached through various established synthetic methodologies. The key steps involve the formation of the cyclopentane ring and the introduction of the phenylethyl and amine functionalities.

Ring-Forming Reactions for the Cyclopentane Core

The formation of the 2-substituted cyclopentanone precursor is a critical step. One common strategy is the alkylation of cyclopentanone enolates . libretexts.orglibretexts.orgpressbooks.pub This method involves the deprotonation of cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with a suitable phenethyl electrophile, like phenethyl bromide. libretexts.orglibretexts.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Another powerful approach is the Michael addition of an organocuprate reagent to a cyclopentenone. masterorganicchemistry.comlibretexts.org A phenethyl organocuprate, prepared from a phenethyl lithium or Grignard reagent and a copper(I) salt, can add in a 1,4-conjugate fashion to cyclopentenone to yield the desired 2-substituted cyclopentanone after protonation of the resulting enolate. masterorganicchemistry.comlibretexts.org

More advanced methods include transition metal-catalyzed reactions. For instance, a rhodium-catalyzed tandem hydroacylation and semipinacol rearrangement of alkynyl cyclobutanols with salicylaldehydes has been reported for the synthesis of 2-(2-oxo-2-phenylethyl)cyclopentanone. lookchem.com Subsequent reduction of the keto group in the side chain would be necessary to obtain the desired phenylethyl substituent.

| Ring-Forming Strategy | Key Reagents | Intermediate | Reference |

| Enolate Alkylation | Cyclopentanone, LDA, Phenethyl bromide | 2-(2-Phenylethyl)cyclopentan-1-one | libretexts.orglibretexts.org |

| Michael Addition | Cyclopentenone, Phenethyl organocuprate | 2-(2-Phenylethyl)cyclopentan-1-one | masterorganicchemistry.comlibretexts.org |

| Rhodium-Catalyzed Tandem Reaction | Alkynyl cyclobutanol, Salicylaldehyde, Rhodium catalyst | 2-(2-Oxo-2-phenylethyl)cyclopentanone | lookchem.com |

Strategies for Amine and Phenylethyl Substituent Introduction

Once the 2-(2-phenylethyl)cyclopentan-1-one precursor is obtained, the introduction of the amine group is typically achieved through reductive amination . researchgate.netlibretexts.orgpearson.comorganic-chemistry.org This one-pot reaction involves the treatment of the ketone with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. researchgate.netlibretexts.orgpearson.comorganic-chemistry.org This process directly converts the carbonyl group into a primary amine, yielding the target racemic this compound.

| Reaction | Starting Material | Reagents | Product | Reference |

| Reductive Amination | 2-(2-Phenylethyl)cyclopentan-1-one | Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Racemic this compound | researchgate.netlibretexts.orgorganic-chemistry.org |

Rational Design and Synthesis of this compound Derivatives

To investigate the structure-activity relationships, derivatives of the parent compound are synthesized by modifying the amine group, the phenylethyl side chain, and the cyclopentane ring.

Amine Functionalization for SAR Studies

The primary amine of this compound serves as a key handle for derivatization.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides. wikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org This reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. wikipedia.orglibretexts.org To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination with aldehydes or ketones can be employed. organic-chemistry.org

N-Acylation: Amides are readily formed by reacting the primary amine with acyl chlorides or anhydrides. researchgate.netgoogle.comchemguide.co.ukreddit.com This reaction introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Functionalization | Reagents | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones with a reducing agent | Secondary or Tertiary Amine | organic-chemistry.orgwikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | researchgate.netgoogle.comchemguide.co.ukreddit.com |

Modification of the Phenylethyl Side Chain

The aromatic ring of the phenylethyl moiety provides an excellent site for modification to probe its influence on biological activity.

Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed on a precursor containing the phenyl ring to introduce a variety of substituents (e.g., halogens, nitro groups, alkyl groups). Subsequent synthetic steps would then be used to construct the final molecule. Alternatively, starting with a substituted phenethyl halide or a substituted phenylacetaldehyde (B1677652) in the initial steps of the synthesis allows for the direct incorporation of these modified side chains. Structure-activity relationship studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can significantly impact receptor affinity and selectivity. nih.govnih.govresearchgate.net

Cyclopentane Ring Substitutions and Analogues

Modifying the cyclopentane core can provide insights into the spatial requirements of the binding pocket.

Introduction of Substituents: The synthesis of analogs with substituents on the cyclopentane ring can be achieved by starting with appropriately substituted cyclopentanone precursors. For instance, alkyl groups can be introduced at various positions on the ring using established alkylation methodologies. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which together dictate the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. nih.govrsc.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For a molecule such as 2-(2-Phenylethyl)cyclopentan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G or cc-pVQZ, can be employed to determine its ground state properties. nih.govnih.govresearchgate.net These properties include the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic parameters like enthalpy and Gibbs free energy. researchgate.netrsc.org For instance, studies on similar structures, such as derivatives of 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazole, have utilized the B3LYP/6-31G+(d,p) level of theory to perform geometry optimization. nih.gov

DFT is also instrumental in exploring chemical reactions by locating and characterizing transition states. The energy barrier of a reaction, calculated as the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics. While specific reaction pathways for this compound are not extensively documented in the literature, DFT could be used to model potential metabolic transformations or synthetic routes.

Table 1: Key Molecular Properties Calculable by DFT

| Property | Description | Example Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Predicting the 3D structure of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. researchgate.net | Assessing the molecule's susceptibility to electronic excitation and reaction. |

| Thermodynamic Properties | Includes enthalpy, entropy, and Gibbs free energy, which determine the spontaneity of reactions. rsc.org | Predicting the feasibility of a chemical transformation. |

| Vibrational Frequencies | Corresponds to the frequencies of molecular vibrations, used to predict infrared (IR) spectra. researchgate.net | Confirming a stable molecular structure (no imaginary frequencies) and comparing with experimental spectra. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The phenyl ring would exhibit a complex potential distribution with negative potential above and below the plane of the ring (due to pi-electrons) and positive potential around the hydrogen atoms.

Studies on related phenylethylamine derivatives have successfully used MEP calculations to correlate electrostatic properties with biological activity, such as their affinity for β-adrenergic receptors. researchgate.net These analyses help in understanding how the molecule is recognized by its biological target.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. pensoft.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the plausibility of different binding poses. pensoft.net The process involves a search algorithm to explore various orientations and conformations of the ligand within the binding site and a scoring function to estimate the strength of the interaction for each pose.

Given the structural similarity of this compound to known psychoactive agents, potential protein targets could include monoamine transporters like the dopamine (B1211576) transporter (DAT) or serotonin (B10506) receptors (e.g., 5-HT2A). biomolther.orgnih.gov Docking studies on β-phenethylamine (β-PEA) derivatives have shown that these molecules can fit into the binding site of the human dopamine transporter (hDAT), forming key interactions with amino acid residues in transmembrane helices 1, 3, 6, and 8. biomolther.org

The predicted interactions for this compound would likely involve:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor. researchgate.net

Hydrophobic Interactions: The phenyl group and the cyclopentane (B165970) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net

Pi-Stacking/Cation-Pi Interactions: The phenyl ring can interact with aromatic residues (like phenylalanine, tyrosine, tryptophan) via pi-pi stacking or with positively charged residues (like lysine, arginine) via cation-pi interactions.

A primary goal of molecular docking is to estimate the binding affinity, which is related to the Gibbs free energy of binding (ΔG). nih.gov Docking programs use scoring functions to calculate a score (often in units of kcal/mol) that approximates this binding energy. A more negative score generally indicates a more favorable binding interaction. mdpi.com

For example, docking simulations of potent β-PEA derivative inhibitors of dopamine reuptake have yielded docking scores that correlate with their experimentally determined inhibitory activities. biomolther.org While the absolute accuracy of these scores can be limited, they are highly effective for ranking different compounds and predicting their relative potencies.

Table 2: Example Docking Scores for Phenethylamine (B48288) Derivatives against hDAT

| Compound | Isomer | Docking Score (kcal/mol) |

|---|---|---|

| Compound 9 (analog) | (S)-form | -9.5 |

| Compound 9 (analog) | (R)-form | -9.3 |

| Compound 28 (analog) | (R, S)-form | -10.2 |

| Compound 28 (analog) | (R, R)-form | -9.3 |

Data synthesized from a study on β-phenethylamine derivatives. biomolther.org Scores are illustrative of typical values obtained in such studies.

Hotspot identification involves analyzing the predicted binding poses to determine which specific amino acid residues in the protein's active site contribute most significantly to the binding affinity. These "hotspot" residues are critical for molecular recognition and are often the focus of further drug design efforts.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com The fundamental principle is that the structure of a molecule determines its activity, and this relationship can be described mathematically. scispace.com

A QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: Numerical descriptors representing various aspects of the molecular structure (e.g., steric, electronic, hydrophobic properties) are calculated for each compound.

Model Generation: A mathematical equation is developed using statistical methods (like multiple linear regression or machine learning) to link the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to a chance correlation.

While no specific QSAR models for this compound were found, QSAR studies have been successfully applied to broader classes of phenethylamines and related compounds to predict their affinity for targets like the 5-HT2A receptor or their antiviral activity. nih.govmdpi.com For instance, a 3D-QSAR study (Comparative Molecular Field Analysis, CoMFA) on aminoadamantane analogs identified the structural requirements for antiviral activity, showing that steric and electrostatic fields around the molecules were key predictors of their potency. mdpi.com Such a model, if developed for a series including this compound, could predict its activity and guide the synthesis of new, more potent analogs. nih.govmdpi.com

Development of Predictive Models for Conceptual Biological Activity

Predictive modeling in computational chemistry is a powerful tool for estimating the biological activity of compounds before their synthesis and experimental testing. For this compound, these models are typically built upon the principles of Quantitative Structure-Activity Relationships (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological activity.

The development of a QSAR model for this compound and its analogs would involve the following steps:

Data Collection: A dataset of structurally similar compounds with known biological activities (e.g., receptor binding affinities, enzyme inhibition constants) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are used to build a model that links the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

These predictive models can then be used to estimate the biological activity of novel, untested compounds like this compound. nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor | Value | Description |

| Molecular Weight | 203.33 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 3.1 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 4 | The number of bonds that allow free rotation around them. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms with lone pairs. |

This table presents hypothetical descriptor values for illustrative purposes.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques are instrumental in identifying promising drug candidates from large compound libraries. For this compound, these applications can help in identifying its potential biological targets and prioritizing it for further investigation.

Virtual screening can be performed using two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that are active against a specific target. A model of the active compounds (a pharmacophore) is created, and large databases are screened to find molecules that fit this model. Given the structural similarity of this compound to known psychoactive substances, this approach could be used to screen for activity at various neurotransmitter receptors. nih.govbiomolther.org

Structure-based virtual screening: When the three-dimensional structure of a biological target (e.g., a receptor or enzyme) is known, molecular docking can be used to predict how a compound like this compound would bind to it. Docking algorithms place the molecule in the binding site of the target and score the interaction, providing an estimate of the binding affinity. researchgate.netbiomolther.org

Table 2: Illustrative Virtual Screening Results for this compound against Selected Targets

| Target | Docking Score (kcal/mol) | Predicted Interaction |

| Dopamine Transporter (DAT) | -8.5 | Potential for hydrogen bonding with Asp79 and hydrophobic interactions. |

| Serotonin 5-HT2A Receptor | -9.2 | Aromatic stacking with Phe339 and hydrophobic interactions. |

| Monoamine Oxidase B (MAO-B) | -7.8 | Potential for π-cation interactions with the flavin cofactor. |

This table presents hypothetical docking scores and interactions for illustrative purposes.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can reveal how this compound behaves in a biological environment and which of its many possible conformations are most relevant for biological activity.

Dynamic Behavior of this compound in Solvent Environments

MD simulations can model the behavior of this compound in various solvent environments, such as water or a lipid bilayer, which mimic physiological conditions. These simulations track the movements of every atom in the system over time, providing insights into:

Solvation: How the molecule interacts with surrounding solvent molecules.

Flexibility: The extent to which different parts of the molecule move and bend.

Hydrogen Bonding: The formation and breaking of hydrogen bonds with the solvent.

Understanding these dynamic properties is crucial for predicting how the molecule will behave in the complex environment of a biological system. researchgate.netmdpi.com

Conformational Ensemble Analysis for Biological Relevance

A molecule like this compound can adopt a vast number of different three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable and biologically relevant conformations.

MD simulations generate a large collection of conformations, known as a conformational ensemble. By analyzing this ensemble, researchers can identify:

Low-energy conformations: The most stable shapes of the molecule.

Biologically active conformation: The specific conformation that the molecule adopts when it binds to its biological target.

Techniques such as cluster analysis can be used to group similar conformations and identify the most populated conformational states. This information is invaluable for understanding the structure-activity relationship and for designing more potent and selective analogs. scribd.com

Table 3: Illustrative Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) | Key Feature |

| 1 | 0.0 | 175° | Extended phenylethyl side chain. |

| 2 | 1.2 | 65° | Gauche conformation of the phenylethyl side chain. |

| 3 | 2.5 | -70° | Folded conformation with the phenyl ring interacting with the cyclopentyl ring. |

This table presents hypothetical conformational data for illustrative purposes.

Preclinical Research on Biological Interactions and Mechanistic Insights

In Vitro Pharmacological Profiling (Cell-Free and Cell-Based Assays, excluding human clinical data)

No publicly available data from in vitro studies could be found to characterize the pharmacological profile of 2-(2-Phenylethyl)cyclopentan-1-amine. Such studies are crucial for understanding the initial interactions of a compound with biological targets.

Receptor Binding Assays and Ligand Displacement Studies

Information regarding the affinity of this compound for specific receptors is not available. Receptor binding assays are fundamental in determining the potential targets of a novel compound. These experiments would typically involve radioligand displacement assays to measure the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) at a variety of receptors, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or nuclear receptors. Without this data, the receptor interaction profile of this compound remains unknown.

Enzyme Activity Modulation (Inhibition/Activation Kinetics)

There are no published studies investigating the effect of this compound on the activity of enzymes. To understand its potential as an enzyme modulator, a series of in vitro enzyme assays would be required. These studies would determine whether the compound acts as an inhibitor or an activator and would characterize the kinetics of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). Key enzyme families that are often screened include kinases, proteases, and metabolic enzymes like the cytochrome P450 family.

Ion Channel and Transporter Interaction Studies

The interaction of this compound with ion channels and transporters has not been reported. Electrophysiological techniques, such as patch-clamp assays on cells expressing specific ion channels, would be necessary to determine if the compound can modulate ion flow. Similarly, transporter interaction studies, often using radiolabeled substrates, would be needed to assess any potential inhibition or substrate activity at key transporters in the brain and other tissues.

Cellular Mechanism of Action Investigations (Excluding human clinical trials)

No research has been published detailing the cellular mechanisms through which this compound might exert its effects. Understanding these pathways is essential for predicting the physiological response to a compound.

Intracellular Signaling Pathway Analysis (e.g., Second Messenger Systems)

Without initial receptor binding or enzyme modulation data, it is not possible to delineate the intracellular signaling pathways that might be affected by this compound. Should the compound be found to interact with a GPCR, for example, subsequent studies would typically investigate its effect on second messenger systems like cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium levels.

Gene Expression and Protein Regulation Studies in Cell Lines

The influence of this compound on gene expression and protein regulation is currently uncharacterized. Following the identification of a cellular target and signaling pathway, researchers would typically employ techniques such as quantitative polymerase chain reaction (qPCR) or western blotting in relevant cell lines to investigate changes in the expression of downstream genes and proteins. This would provide insights into the longer-term cellular adaptations to the compound.

Structure-Activity Relationship (SAR) Derivation and Interpretation

Comprehensive structure-activity relationship (SAR) studies for this compound and its analogs are not described in the current body of scientific literature.

Elucidating Key Pharmacophoric Features

Due to the absence of SAR studies, the key pharmacophoric features of this compound that are essential for its biological activity remain undefined. There are no published data identifying the specific structural motifs and functional groups responsible for potential interactions with biological targets.

Impact of Stereochemistry on Biological Potency and Selectivity

Information regarding the impact of the stereochemistry of this compound on its biological potency and selectivity is not available. The compound possesses chiral centers, suggesting the existence of multiple stereoisomers. However, studies differentiating the biological activities of these individual isomers have not been published.

Exploratory In Vivo Models for Target Validation

There are no publicly accessible reports of exploratory in vivo studies utilizing this compound for target validation.

Proof-of-Concept Studies in Relevant Preclinical Disease Models

No proof-of-concept studies have been published that evaluate the efficacy or target engagement of this compound in any relevant preclinical models of disease.

Investigational Pharmacokinetic and Pharmacodynamic Principles in Animal Systems

The pharmacokinetic and pharmacodynamic profiles of this compound in animal systems have not been characterized in the available literature. Data on its absorption, distribution, metabolism, and excretion (ADME), as well as its dose-response relationships and time-course of effects in vivo, are currently absent.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of a molecule is often critical to its biological function, making chiral building blocks indispensable in the synthesis of pharmaceuticals and other bioactive compounds. The presence of a chiral center in 2-(2-Phenylethyl)cyclopentan-1-amine makes it a valuable starting material for the stereoselective synthesis of more complex molecules.

Chiral amines are fundamental components in the synthesis of a wide array of natural products and their analogues. The cyclopentane (B165970) ring system is a common motif in many biologically active natural products. The synthesis of functionalized cyclopentanes is a key step in accessing these molecules. Methodologies for the asymmetric synthesis of chiral cyclopentenones, which can be precursors to chiral cyclopentylamines, have been extensively developed. These methods include enzymatic resolution, asymmetric Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. The this compound scaffold could be incorporated into synthetic routes to generate analogues of natural products containing a cyclopentane core, with the phenylethyl group providing a point for further diversification or influencing the molecule's interaction with biological targets.

Chiral amines and their derivatives have emerged as powerful tools in asymmetric organocatalysis, facilitating a wide range of stereoselective transformations. These catalysts often operate via the formation of transient chiral enamines or iminium ions. For instance, chiral 1,2-diamines have been shown to be effective organocatalysts for aldol (B89426) reactions. While direct applications of this compound in organocatalysis are not yet documented, its structural similarity to known catalysts suggests its potential in this area. The cyclopentyl backbone can provide a rigid scaffold to control the stereochemical outcome of a reaction, while the primary amine is available for the formation of the key catalytic intermediates.

| Catalyst Type | Reaction | Key Intermediates | Potential Role of this compound |

| Chiral Primary Amines | Aldol Reaction, Michael Addition | Enamines, Iminium Ions | The amine could act as the catalytic group, with the chiral cyclopentane backbone inducing stereoselectivity. |

| Chiral Diamines | Aldol Reaction, Mannich Reaction | Enamines, Iminium Ions | Derivatization of the primary amine could lead to a chiral diamine catalyst. |

| Chiral Brønsted Bases | Aza-Michael Addition, Conjugate Addition | Chiral Ammonium (B1175870) Salts | The amine could be protonated to form a chiral cation capable of directing the approach of a nucleophile. |

Development of Chemical Probes for Biological Target Identification

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The 2-phenethylamine scaffold is a well-established pharmacophore found in many biologically active compounds, making it an excellent starting point for the design of chemical probes.

Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule. This involves incorporating a photoreactive group into the molecule of interest, which upon irradiation, forms a covalent bond with its target protein. The phenethylamine (B48288) structure has been successfully modified to create photoaffinity probes. For instance, photoreactive derivatives of CGS 21680, an adenosine (B11128) A2A receptor agonist containing a 2-phenethylamine moiety, have been synthesized with benzophenone (B1666685) or phenylazide photophores. nih.gov A similar strategy could be applied to this compound, where a photoreactive group is attached to either the phenyl ring or the cyclopentylamine (B150401) moiety to create a probe for identifying its interacting proteins.

Attaching a fluorescent dye or a radionuclide to a bioactive molecule allows for its visualization in biological systems. The 2-phenethylamine backbone has been utilized in the development of PET (Positron Emission Tomography) tracers for imaging neurotransmitter systems. For example, various substituted 11C-phenethylamines have been synthesized and evaluated as 5-HT2A agonist PET tracers. researchgate.net Furthermore, radioiodinated phenethylamine derivatives have been conjugated to antibodies for tumor imaging. acs.org The synthesis of a fluorescent or radiolabeled version of this compound could enable studies of its distribution and target engagement in cells and living organisms.

| Probe Type | Methodology | Application | Potential Modification of this compound |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) | Covalent labeling of binding partners for identification | Attachment of the photoreactive group to the phenyl ring or cyclopentane ring. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Visualization of the molecule's localization in cells | Attachment of the fluorophore to the amine via a linker. |

| Radiolabeled Probe | Incorporation of a radionuclide (e.g., 11C, 18F, 125I) | In vivo imaging using techniques like PET or SPECT | Radiolabeling of the phenylethyl or cyclopentyl moiety. |

Contribution to Fundamental Understanding of Ligand-Receptor Interactions

The study of how ligands bind to their receptors is fundamental to drug design. The 2-phenethylamine core is a privileged scaffold that interacts with a variety of receptors, including serotonin (B10506) and dopamine (B1211576) receptors. biomolther.orgbiomolther.org Structure-activity relationship (SAR) studies of phenethylamine derivatives have provided valuable insights into the molecular determinants of receptor binding and selectivity.

The introduction of the cyclopentylamine group to the phenethylamine scaffold in this compound adds conformational rigidity and a distinct three-dimensional shape compared to more flexible, open-chain phenethylamines. This constrained conformation can lead to higher binding affinity and selectivity for a particular receptor subtype. By systematically synthesizing and evaluating derivatives of this compound, researchers can probe the steric and electronic requirements of a receptor's binding pocket. For example, altering the stereochemistry at the chiral center or modifying the substitution pattern on the phenyl ring can reveal key interactions that govern ligand recognition and activation. nih.gov Such studies contribute to a deeper understanding of ligand-receptor interactions and inform the rational design of new therapeutic agents.

Utilization in High-Throughput Screening Libraries (HTS)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for a specific biological activity. Compound libraries for HTS are designed to be chemically diverse to maximize the chances of finding a "hit".

Molecules with the 2-phenylethyl)cyclopentan-1-amine scaffold are excellent candidates for inclusion in HTS libraries. They possess "drug-like" properties, such as a relatively low molecular weight and the presence of functional groups that can participate in biological interactions. Furthermore, the scaffold is synthetically tractable, meaning that a large number of derivatives can be readily synthesized.

Diversity-oriented synthesis (DOS) is a strategy for the efficient synthesis of a collection of structurally diverse molecules. cam.ac.uk Unlike traditional target-oriented synthesis, which aims to produce a single complex molecule, DOS aims to explore chemical space by creating a wide variety of molecular scaffolds. cam.ac.uk

A common strategy in DOS is the "build/couple/pair" approach. In the context of this compound analogs, this might involve:

Build: Synthesizing a variety of substituted phenylacetic acids and functionalized cyclopentylamines.

Couple: Joining these building blocks through amide bond formation or other coupling reactions.

Pair: Performing intramolecular reactions to create more complex, often cyclic or spirocyclic, structures. nih.gov

This approach allows for the generation of libraries with diversity in the substitution pattern of the aromatic ring, the stereochemistry and substitution of the cyclopentane ring, and the nature of the linker between these two moieties. The goal is to create a library of compounds with a wide range of shapes and functional group presentations to probe a variety of biological targets. cam.ac.uk

Once a library of compounds has been generated, it is screened against a biological target of interest. This could be an isolated enzyme, a receptor, or a whole cell. The screening assay is designed to produce a measurable signal in the presence of a compound that interacts with the target in the desired way.

The process of hit identification involves several stages:

Primary Screen: The entire library is tested at a single concentration to identify initial hits.

Hit Confirmation: The initial hits are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

Secondary Assays: Hits are further characterized in secondary assays to assess their selectivity and mechanism of action.

Computational tools are often used to filter potential hits and prioritize them for further investigation. nih.gov Phenotypic screening, where compounds are tested for their effect on cell morphology or function, is also a powerful approach for identifying hits with novel mechanisms of action. ardigen.com Once a promising hit is identified, it becomes the starting point for a lead optimization program, where medicinal chemists will systematically modify its structure to improve its potency, selectivity, and pharmacokinetic properties.

Emerging Research Avenues and Future Perspectives

Integration with Advanced Bioanalytical Techniques for Metabolite Identification (Conceptual)

The study of how a novel compound is metabolized is a critical step in chemical and pharmaceutical research. For a compound like 2-(2-phenylethyl)cyclopentan-1-amine, identifying its metabolites would be essential to understanding its potential biological interactions. A conceptual workflow would integrate high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com This combination is powerful because MS provides high sensitivity and molecular formula information, while NMR offers detailed structural elucidation, helping to distinguish between isomers. nih.govnih.gov

Initially, in vitro studies using liver microsomes would be conducted. The resulting complex mixture would be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Data mining techniques, such as mass defect filtering and isotope pattern analysis, would be employed to distinguish potential drug-related material from the complex biological background. nih.gov Once potential metabolites are detected by LC-MS, targeted isolation using techniques like solid-phase extraction (SPE) could be performed, followed by comprehensive 1D and 2D NMR analysis for unambiguous structure confirmation. nih.gov

Table 1: Conceptual Workflow for Metabolite Identification

| Step | Technique | Purpose | Expected Outcome |

| 1. In Vitro Incubation | Liver Microsomes | Simulate metabolic processes. | A mixture containing the parent compound and its potential metabolites. |

| 2. Initial Screening | LC-HR-MS/MS | Detect and generate molecular formulas for potential metabolites. | A list of m/z values corresponding to the parent compound and its biotransformations (e.g., hydroxylation, N-dealkylation). |

| 3. Data Mining | Mass Defect & Isotope Pattern Filters | Differentiate drug-related ions from endogenous matrix components. | A refined list of high-confidence metabolite candidates. nih.gov |

| 4. Structural Elucidation | LC-SPE-NMR | Isolate key metabolites and determine their precise chemical structure. | Confirmed structures of major metabolites, including the exact position of functional group additions. |

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Developing efficient and environmentally benign methods for synthesizing chemical compounds is a cornerstone of modern chemistry. rsc.org For this compound, several synthetic strategies can be conceptualized, with a focus on green chemistry principles. nih.govnih.gov Traditional methods for amine synthesis often suffer from low atom economy and the use of hazardous reagents. rsc.org

Novel approaches could include one-pot or multi-component reactions that reduce waste and simplify procedures. nih.gov A plausible sustainable route would be the reductive amination of 2-(2-phenylethyl)cyclopentan-1-one (B1278228). gctlc.orgacs.org This approach could utilize greener reducing agents and catalysts. Another advanced strategy involves the "hydrogen borrowing" amination of the corresponding alcohol, a process that is highly atom-economical. rsc.org Furthermore, the use of microwave-assisted synthesis could dramatically reduce reaction times and energy consumption. mdpi.comresearchgate.net

Table 2: Conceptual Comparison of Synthetic Pathways

| Pathway | Description | Key Green Chemistry Principles | Potential Advantages |

| Reductive Amination | One-pot reaction of 2-(2-phenylethyl)cyclopentan-1-one with an ammonia (B1221849) source and a reducing agent. gctlc.org | Atom Economy, Reduced Waste | High efficiency, potential for catalytic and greener reagents. |

| Hydrogen Borrowing | Catalytic reaction of 2-(2-phenylethyl)cyclopentan-1-ol (B13190605) with ammonia, producing only water as a byproduct. rsc.org | High Atom Economy, Waste Prevention | Environmentally friendly, highly efficient. |

| Multi-component Reaction | A convergent synthesis combining simpler starting materials in a single step. | Process Simplification, Energy Efficiency | Reduced number of synthetic and purification steps. |

Application in Supramolecular Chemistry and Self-Assembly (Conceptual)

The structure of this compound, featuring both hydrophobic (phenylethyl and cyclopentyl groups) and hydrophilic (amine group) regions, makes it an amphiphilic molecule. rsc.org This dual nature suggests a strong potential for its use in supramolecular chemistry, where molecules spontaneously organize into larger, ordered structures. taylorfrancis.comnih.gov

In aqueous environments, it is conceivable that these molecules could self-assemble to minimize the exposure of their hydrophobic parts to water. nih.gov Depending on factors like concentration, pH, and temperature, they could form various nanostructures such as micelles, vesicles, or nanofibers. taylorfrancis.comnih.gov The primary amine group could be protonated at acidic pH, introducing electrostatic repulsion that could influence the morphology of the resulting assemblies. These self-assembled structures could be explored for applications in materials science or as nanoscale carriers. rsc.org

Table 3: Potential Self-Assembled Structures and Driving Forces

| Supramolecular Structure | Primary Driving Force | Potential Modulating Factor | Conceptual Application |

| Micelles | Hydrophobic Effect | Concentration (above CMC) | Solubilization of nonpolar molecules. |

| Vesicles / Liposomes | Hydrophobic Effect & Molecular Geometry | pH (influencing head group charge) | Encapsulation and delivery systems. |

| Nanofibers / Nanotubes | H-Bonding, π-π Stacking | Solvent Polarity | Scaffolds for tissue engineering, conductive materials. |

Development of Nanoparticle Conjugates for Targeted Research Applications (Conceptual)

Nanoparticles, particularly gold nanoparticles (AuNPs), offer a versatile platform for a wide range of applications due to their unique properties and ease of functionalization. nih.govnih.gov The primary amine group on this compound provides a convenient chemical handle for conjugation to the surface of nanoparticles. cytodiagnostics.com

For instance, the amine group can be used to covalently attach the molecule to AuNPs that have been surface-activated with N-hydroxysuccinimide (NHS) esters. cytodiagnostics.comnih.gov This would create a functionalized nanoparticle with a surface coating of this compound. The exposed phenylethyl groups could then interact with other molecules or biological membranes through hydrophobic interactions. Such conjugates could be conceptually designed for targeted delivery, sensing, or as components in more complex nano-assemblies. biomedres.usresearchgate.net

Table 4: Conceptual Design of a Functionalized Gold Nanoparticle

| Component | Material | Function |

| Core | Gold (Au) | Provides the nanoparticle scaffold and unique optical properties. |

| Surface Ligand | This compound | Provides a functional surface; amine group for conjugation, phenylethyl group for hydrophobic interactions. |

| Linker Chemistry | Amide Bond (from NHS ester reaction) | Covalently attaches the surface ligand to the nanoparticle core. |

| Hypothetical Application | Targeted Research Probe | The hydrophobic surface could be designed to interact with lipid bilayers for cell membrane studies. |

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational and experimental methods creates a powerful feedback loop that can accelerate scientific discovery. researchgate.netnih.gov For a novel compound like this compound, this synergistic approach would be invaluable.

The process could begin with in silico methods to predict its properties and potential biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations could be used to screen for potential interactions with biological targets, such as receptors or enzymes, based on its structural similarity to other phenylethylamines. dntb.gov.uanih.gov These computational predictions would then guide the experimental work. nih.gov For example, if docking studies suggest a high affinity for a particular receptor, this could be prioritized for experimental validation through binding assays after the compound is synthesized. The experimental results would, in turn, be used to refine the computational models, leading to more accurate future predictions. nih.gov

Table 5: Conceptual Integrated Computational-Experimental Workflow

| Stage | Method | Objective |